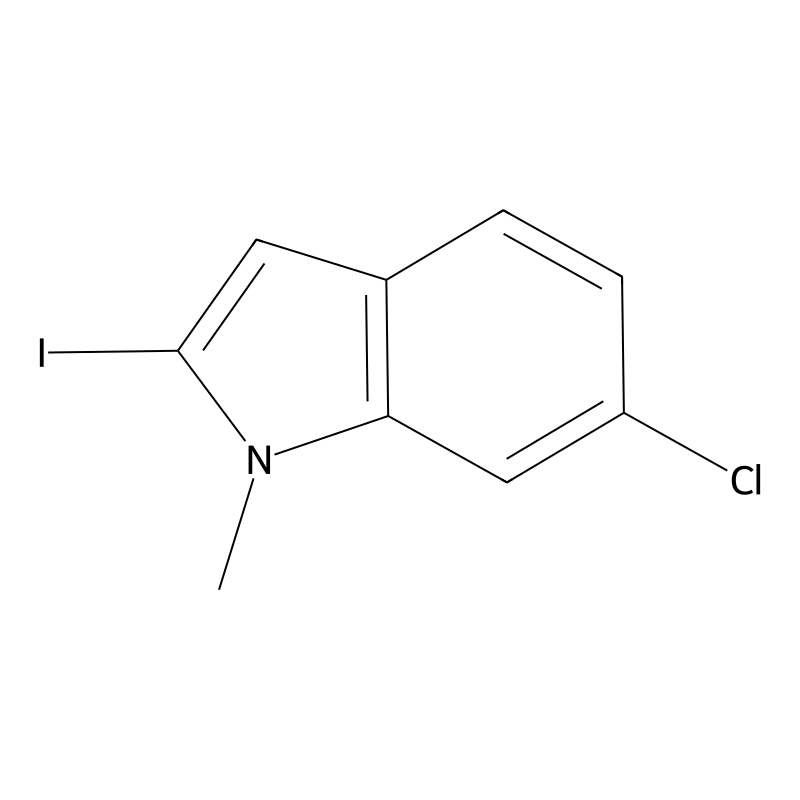6-Chloro-2-iodo-1-methyl-1H-indole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
-Chloro-2-iodo-1-methyl-1H-indole (6-Cl-2-I-1-Me-indole) is a heterocyclic compound derived from the indole scaffold. While its specific synthesis methods are not widely reported in open-source literature, research articles do mention its preparation through various routes, including:
- Halogenation of 1-methylindole followed by iodination [].
- Suzuki-Miyaura coupling reactions involving commercially available starting materials [].
These studies primarily focus on the characterization of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].
Potential Applications:
Research suggests that 6-Cl-2-I-1-Me-indole might hold potential in various scientific research areas, but limited information is available due to the relatively recent emergence of this compound in scientific literature. Here are some potential applications mentioned in the studies:
- Medicinal Chemistry: The presence of diverse functional groups (chloro, iodo, and methyl) in 6-Cl-2-I-1-Me-indole makes it an attractive candidate for exploring its potential biological activities. However, no conclusive findings on its specific medicinal properties are currently available.
- Material Science: Due to the presence of the indole core, 6-Cl-2-I-1-Me-indole might be investigated for its potential applications in organic electronics or the development of novel functional materials. However, further research is needed to explore these possibilities [].
6-Chloro-2-iodo-1-methyl-1H-indole is a halogenated indole derivative characterized by the presence of chlorine and iodine substituents. Its molecular formula is C₉H₇ClIN, with a molecular weight of approximately 291.516 g/mol. This compound features a methyl group at the nitrogen position and is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity imparted by the halogen atoms.
- Electrophilic Aromatic Substitution: The presence of halogens makes it susceptible to electrophilic substitution reactions, allowing for further functionalization at the aromatic ring.
- Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds, leveraging its halogen substituents as leaving groups .
- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles under appropriate conditions, facilitating the synthesis of more complex molecules .
Indole derivatives, including 6-chloro-2-iodo-1-methyl-1H-indole, are known for their diverse biological activities. They have been investigated for:
- Anticancer Properties: Many indole derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for anticancer drug development.
- Antimicrobial Activity: Some studies suggest that halogenated indoles possess antimicrobial properties, which could be beneficial in treating infections .
- Neuroprotective Effects: Certain indoles have shown potential in neuroprotection and modulation of neurotransmitter systems .
The synthesis of 6-chloro-2-iodo-1-methyl-1H-indole can be achieved through several methods:
- Direct Halogenation: Indole can be halogenated directly using iodine and chlorine sources under controlled conditions, often involving Lewis acids as catalysts.
- Palladium-Catalyzed Cross-Coupling: Starting from simpler indole derivatives, palladium-catalyzed reactions can introduce chlorine and iodine at desired positions on the indole ring .
- Regioselective Iodination: Specific methods allow for regioselective iodination at the 2-position of indoles, which can then be chlorinated to yield the target compound .
6-Chloro-2-iodo-1-methyl-1H-indole has various applications in:
- Pharmaceutical Development: Its unique structure allows it to serve as a scaffold for designing new drugs targeting various diseases.
- Organic Synthesis: It is used as an intermediate in synthesizing more complex organic molecules, particularly those with biological activity.
- Material Science: Indoles are being explored for their potential use in developing novel materials due to their electronic properties .
Several compounds share structural similarities with 6-chloro-2-iodo-1-methyl-1H-indole. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Iodoindole | Iodine at position 5 | Lacks chlorine; simpler structure |
| 6-Bromoindole | Bromine at position 6 | Similar reactivity but different halogen |
| 2-Iodoindole | Iodine at position 2 | Different regioselectivity affecting reactivity |
| Methylindole | Methyl group without halogens | Serves as a simpler analog for comparative studies |
The uniqueness of 6-chloro-2-iodo-1-methyl-1H-indole lies in its combination of both chlorine and iodine substituents, which may enhance its reactivity and biological profile compared to other indoles.






